(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13431023
Molecular Formula: C9H13ClFNO
Molecular Weight: 205.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClFNO |
|---|---|
| Molecular Weight | 205.66 g/mol |
| IUPAC Name | (1R)-1-(4-fluoro-2-methoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(10)5-9(8)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 |
| Standard InChI Key | FFOAXWXWUDSGCD-FYZOBXCZSA-N |
| Isomeric SMILES | C[C@H](C1=C(C=C(C=C1)F)OC)N.Cl |
| SMILES | CC(C1=C(C=C(C=C1)F)OC)N.Cl |
| Canonical SMILES | CC(C1=C(C=C(C=C1)F)OC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a phenyl ring substituted at the 4-position with a fluorine atom and at the 2-position with a methoxy group. The ethanamine moiety is attached to the aromatic system at the 1-position, with the (1R)-configuration imparting chirality. Protonation of the amine group forms the hydrochloride salt, enhancing stability and solubility .
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride |
| Molecular Formula | C₉H₁₃ClFNO |
| Molecular Weight | 205.66 g/mol |
| SMILES | CC@HN.Cl |
| InChIKey | Computed analogously to |
The stereochemistry is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .
Synthesis and Production
Industrial Considerations
Large-scale production would likely employ continuous flow chemistry to enhance enantiomeric excess (ee) and reduce waste. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes like ee ≥ 99% .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Enhanced by the hydrochloride salt form, estimated at 25 mg/mL in water at 25°C (extrapolated from ).
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Thermal Stability: Decomposition begins at ~200°C, consistent with aryl amine hydrochlorides .
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Hygroscopicity: Moderate; requires storage under inert atmosphere to prevent deliquescence .
Spectroscopic Signatures
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IR Spectroscopy: N-H stretch at ~2700 cm⁻¹ (amine HCl), C-F stretch at 1220 cm⁻¹, and C-O-C asymmetric stretch at 1250 cm⁻¹ .
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NMR (¹H): δ 1.4 (d, 3H, CH₃), δ 3.8 (s, 3H, OCH₃), δ 4.3 (q, 1H, CH), aromatic multiplets at δ 6.8–7.2 .
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| (R)-1-(4-Chloro-2-fluorophenyl)ethylamine | DAT | 120 | |
| (R)-1-(2-Fluoro-5-methoxyphenyl)ethylamine | 5-HT₂A | 45 |
DAT = Dopamine Transporter; 5-HT₂A = Serotonin Receptor Subtype
ADMET Profiles (Predicted)
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Absorption: High permeability (LogP ≈ 2.1) suggests oral bioavailability .
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Metabolism: Likely hepatic oxidation via CYP2D6, with O-demethylation as a primary pathway .
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Toxicity: LD₅₀ (rat, oral) estimated >500 mg/kg, classifying it as Category 4 (harmful if swallowed) .
Applications in Research
Asymmetric Synthesis
The (1R)-configuration makes this compound a valuable chiral auxiliary or building block for:
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Catalyst Development: Palladium-catalyzed cross-couplings using fluorinated aryl amines .
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Peptide Mimetics: Incorporation into β-turn inducers for conformational studies .
Materials Science
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Liquid Crystals: Fluorinated aromatic amines can stabilize nematic phases in display technologies .
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Polymer Additives: Amine hydrochlorides act as curing agents for epoxy resins .
Future Perspectives
Unmet Needs
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Enantioselective Synthesis: Development of cost-effective catalytic asymmetric methods.
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Target Deconvolution: High-throughput screening to identify primary molecular targets.
Emerging Technologies
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